5,5'-(Ethene-1,2-diyl)di(naphthalen-1-amine)
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Overview
Description
5,5’-(Ethene-1,2-diyl)di(naphthalen-1-amine) is an organic compound that features two naphthalene rings connected by an ethene bridge, with each naphthalene ring bearing an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-(Ethene-1,2-diyl)di(naphthalen-1-amine) typically involves the coupling of two naphthalen-1-amine molecules via an ethene bridge. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Heck reaction, where naphthalen-1-amine is reacted with a suitable ethene derivative under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5,5’-(Ethene-1,2-diyl)di(naphthalen-1-amine) can undergo various chemical reactions, including:
Oxidation: The amine groups can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form more saturated derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are commonly employed.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Saturated amine derivatives.
Substitution: Halogenated or nitrated naphthalene derivatives.
Scientific Research Applications
5,5’-(Ethene-1,2-diyl)di(naphthalen-1-amine) has several applications in scientific research:
Materials Science: Used in the synthesis of conjugated polymers with aggregation-enhanced emission properties, which are useful in optoelectronic devices and sensors.
Organic Electronics: Employed in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its electronic properties.
Chemical Sensors: Utilized in the detection of explosives and other hazardous materials due to its fluorescence properties.
Mechanism of Action
The mechanism by which 5,5’-(Ethene-1,2-diyl)di(naphthalen-1-amine) exerts its effects is primarily related to its electronic structure. The ethene bridge allows for conjugation between the naphthalene rings, enhancing the compound’s electronic and optical properties. This conjugation facilitates interactions with various molecular targets, such as electron acceptors or donors, making it useful in electronic and sensing applications .
Comparison with Similar Compounds
Similar Compounds
1-Naphthalenamine: A simpler analog with a single naphthalene ring and an amine group.
Di(naphthalen-2-yl)-1,2-diphenylethene: A related compound with similar structural features but different substitution patterns.
Uniqueness
5,5’-(Ethene-1,2-diyl)di(naphthalen-1-amine) is unique due to its specific arrangement of naphthalene rings and the ethene bridge, which imparts distinct electronic and optical properties. This makes it particularly valuable in applications requiring high fluorescence and electronic conductivity.
Properties
CAS No. |
91915-55-8 |
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Molecular Formula |
C22H18N2 |
Molecular Weight |
310.4 g/mol |
IUPAC Name |
5-[2-(5-aminonaphthalen-1-yl)ethenyl]naphthalen-1-amine |
InChI |
InChI=1S/C22H18N2/c23-21-11-3-7-17-15(5-1-9-19(17)21)13-14-16-6-2-10-20-18(16)8-4-12-22(20)24/h1-14H,23-24H2 |
InChI Key |
OZEUTBQEXITLEU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C=CC=C(C2=C1)N)C=CC3=C4C=CC=C(C4=CC=C3)N |
Origin of Product |
United States |
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